molecular formula C8H8N2O2 B1208200 Benzoylurea CAS No. 614-22-2

Benzoylurea

Cat. No. B1208200
CAS RN: 614-22-2
M. Wt: 164.16 g/mol
InChI Key: HRYILSDLIGTCOP-UHFFFAOYSA-N
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Description

Benzoylurea compounds are known primarily for their role as chitin synthesis inhibitors, particularly in pest management. Their development has been significant in the agricultural and food chemistry domain due to their low toxicity to mammals and beneficial insects (Sun, Liu, Zhang, & Wang, 2015).

Synthesis Analysis

Benzoylurea derivatives have been synthesized through various methods. One study describes the synthesis of medium ring lactams using a benzoylurea auxiliary, showcasing its potential in creating macrocyclic compounds (Brady, Khakham, Lessene, & Baell, 2011). Another method involved the solvent-free synthesis of N-benzoyl-(and N-substituted benzoyl)-N,N'dialkylureas under microwave radiation and dry heating (Neves Filho, Oliveira, & Srivastava, 2007).

Molecular Structure Analysis

The molecular structure of benzoylureas is characterized by their ability to form intramolecular hydrogen bonds, influencing their conformational behavior. These bonds are affected by steric and electronic effects, as well as the solvent environment, leading to a propensity for conformational interchange (Lessene, Smith, Gable, & Baell, 2009).

Chemical Reactions and Properties

Benzoylureas undergo various chemical reactions, leading to diverse biological activities. For instance, some benzoylurea derivatives have been synthesized as α-glucosidase/α-amylase inhibitors, indicating their potential in biochemical applications (Qamar et al., 2018).

Physical Properties Analysis

The physical properties of benzoylureas, such as solubility, melting point, and stability, are crucial for their application in various fields. However, specific details on these properties were not found in the reviewed literature and might require further research.

Chemical Properties Analysis

The chemical properties of benzoylureas, including their reactivity, stability, and interactions with other compounds, are integral to their functionality as insecticides and in other applications. The formation of specific molecular structures in reaction with other compounds, as detailed in some studies, highlights their chemical versatility (Bally et al., 1998).

Scientific Research Applications

Benzoylurea Chitin Synthesis Inhibitors

Benzoylurea chitin synthesis inhibitors are primarily utilized in integrated pest management (IPM) and insecticide resistance management (IRM) programs. Their low toxicity to mammals and predatory insects makes them favorable in agricultural contexts. A significant number of benzoylurea derivatives have been synthesized, and 15 of these have been commercialized. Research focuses on their history, synthetic methods, structure-activity relationships (SAR), action mechanism, environmental behaviors, and ecotoxicology. However, their high risk to aquatic invertebrates and crustaceans is a noted disadvantage (Sun et al., 2015).

Soil Distribution and Dissipation

Studies have explored the distribution and dissipation of benzoylurea insecticides like diflubenzuron, flufenoxuron, and novaluron in soils, along with their effects on bacterial diversity. The dissipation rate is concentration-dependent, with half-lives ranging significantly. Additionally, these studies indicate that dissipation is primarily due to microorganisms, with minimal detection below 10 cm in soil column experiments (Hsiao, Ho, & Yen, 2013).

Environmental Impact Assessment

Research on benzoylurea insecticides in forest management has assessed their effects on non-target and beneficial arthropods. This includes field studies on the side-effects of these insecticides on non-target insects, providing insights into their environmental impact (Klenner, 1994).

Detection and Monitoring in Environmental Samples

Developments in analytical methods have enabled the efficient monitoring of benzoylurea insecticides in environmental samples, such as water. Techniques like dispersive liquid-liquid microextraction combined with high-performance liquid chromatography (HPLC) have been employed for this purpose, ensuring sensitive and reliable detection of these compounds (Zhou, Wang, & Xie, 2013).

Conformational Behavior Analysis

In-depth studies have been conducted to understand the conformational behavior of benzoylureas. This research utilizes techniques like NMR, IR, X-ray, and computational analysis to investigate how the benzoylurea core mimics alpha helices and forms intramolecular hydrogen bonds, which are crucial for its biological activity (Lessene et al., 2009).

Toxicological Studies

Toxicological studies have been performed on benzoylurea pesticides like lufenuron to evaluate their effects on aquatic species. For instance, research on the fish Colossoma macropomum has demonstrated the acute and chronic toxic effects of lufenuron, highlighting the need for environmental precautions to prevent potential contamination of aquatic biota (Soares et al., 2016).

Safety And Hazards

Benzoylurea should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Benzoylurea insecticides (BUs) are a class of pesticides that can interfere with the synthesis of chitin in the insect’s cuticle to stop the molting process. Through inhibiting the biological activity of the endocrines in insect systems, BUs can effectively prevent and eradicate the growth of target insects .

properties

IUPAC Name

N-carbamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYILSDLIGTCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210317
Record name Benzamide, N-(aminocarbonyl)- (9CI)
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzoylurea

CAS RN

614-22-2
Record name Benzoylurea
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Record name Benzoylurea
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Record name Benzoylurea
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Record name BENZOYLUREA
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Synthesis routes and methods I

Procedure details

In Scheme 3, step L, substep 1, the fluorinated primary alcohol (prepared in Scheme 1, step H) is deprotected under standard conditions followed by neutralization, thiourea formation and cyclization in substeps 2a and 2b to provide the protected bicyclic aminooxazine. For example, in substep 1, the fluorinated primary alcohol is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane and treated with an excess of a suitable acid such as hydrochloric acid (4 M in 1,4-dioxane) or trifluoroacetic acid. The reaction is stirred at room temperature for about 2 hours to overnight. The deprotected amine is then isolated with techniques well known in the art such as filtration as a salt. Alternatively for substep 1, ethanol is added drop wise to a solution of excess acetyl chloride in ethyl acetate at about 0° C. and stirring for about 30 minutes. The fluorinated primary alcohol, (Scheme 1, step H) is added and the reaction is stirred overnight at room temperature. The deprotected amine salt is then isolated with techniques well known in the art such as filtration. Then, for the neutralization and thiourea formation for substep 2a, the deprotected amine salt is dissolved in a suitable organic solvent, such as acetonitrile or tetrahydrofuran and treated with about 1.1 equivalents of a suitable organic amine, such as triethylamine to neutralize the amine, and about 1.05 equivalents of benzoyl isothiocyanate is added to form the intermediate thiourea. The reaction is then stirred at 5° C. for about 1 hour or heated to about 70° for 2 hours. To cyclize and form the protected bicyclic aminooxazine in substep 2b, about 1.1 equivalents of trimethylsilyl chloride and DMSO are added and stirring is continued for about 2 hours. The reaction is quenched with potassium phosphate dibasic (20%) to adjust the pH to 7-8 and the product is isolated using techniques well known in the art to give the protected bicyclic aminooxazine product of step L. Alternatively, the amine salt can be neutralized with triethylamine as described above for step L, step 2a, and treated with benzoylcarbamate to form an N-carbamoyl benzamide intermediated that is then cyclized with diethylaminosulfur trifluoride in an organic solvent such as dichloromethane at about −78° C. and warmed to about room temperature over 1 hour. The product is isolated using techniques well known in the art to give the protected bicyclic aminooxazine product of step L.
[Compound]
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bicyclic aminooxazine
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Synthesis routes and methods II

Procedure details

Diflubenzuron, Chlorfluazuron, Hexaflumuron, Triflumuron, Tetrabenzuron, Fulfenoxuron, Flucycloxuron, Buprofezin, Pyriproxyfen, Methoprene, Benzoepin, Diafenthiuron, Imidacloprid, Fipronyl, Nicotin sulfate, Rotenone, Metaldehyde, Machine oil, Microbial insecticides such as BT and insect-pathogenic viruses, etc.
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Synthesis routes and methods III

Procedure details

chlorfluazuron, bistrifluoron, diflubenzuron, fluazuron, flucycloxuron, flufenoxuron, hexaflumuron, lufenuron, novaluron, noviflumuron, teflubenzuron, triflumuron;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,530
Citations
R Sun, C Liu, H Zhang, Q Wang - Journal of agricultural and food …, 2015 - ACS Publications
… In the past decades, a large number of benzoylurea derivatives have been synthesized, and 15 … To date, more than 10000 benzoylurea compounds have been synthesized and 15 …
Number of citations: 125 pubs.acs.org
JM Rodriguez, AD Hamilton - Angewandte Chemie, 2007 - Wiley Online Library
… benzoylurea 5 a that is subsequently deprotected to afford the functionalized benzoylurea 5 b in … H NMR spectroscopy experiments performed on a model benzoylurea compound 9 a (…
Number of citations: 149 onlinelibrary.wiley.com
A Abdelhamid, A Elsaghiera, S Aref… - Current Chemistry …, 2021 - m.growingscience.com
Due to the complicated problems coming from excessive applications of insecticides, searching for safe substitutes to these insecticides has become a necessity. Thus, the insect growth …
Number of citations: 52 m.growingscience.com
F Matsumura - Pesticide biochemistry and physiology, 2010 - Elsevier
In this review an effort was made to summarize the up to date information on the knowledge on the action mechanism of diflubenzuron (DFB), a prototype chemical for the benzoylurea …
Number of citations: 132 www.sciencedirect.com
ZJ Zhang, Y Zeng, ZY Jiang, BS Shu… - Pest management …, 2018 - Wiley Online Library
… To discover new active agents against rice sheath blight, in this study, three series of β‐carboline urea, benzoylurea and benzoylthiourea derivatives were designed, synthesized and …
Number of citations: 41 onlinelibrary.wiley.com
J Fan, Z Liu, J Li, W Zhou, H Gao, S Zhang… - … of Chromatography A, 2020 - Elsevier
It is necessary to establish a rapid, simple and environmentally friendly detection method for benzoylurea pesticides (BUs) in environmental water samples because of their toxicity in …
Number of citations: 34 www.sciencedirect.com
Y Jia, Y Wang, M Yan, Q Wang, H Xu, X Wang… - … of Chromatography A, 2020 - Elsevier
A novel magnetic metal organic framework composite (Fe 3 O 4 @MOF-808) was synthesized by a facile solvothermal method and applied as an adsorbent for the magnetic solid phase …
Number of citations: 75 www.sciencedirect.com
RJ Weikert, S Bingham Jr, MA Emanuel… - Journal of medicinal …, 1991 - ACS Publications
Reaction of 3-amino derivatives of the nematocides tetramisole and levamisole with variously substituted ben-zoylisocyanates gave a series of benzoylureas I which were tested for …
Number of citations: 55 pubs.acs.org
F Suhud, T Budiati - World Journal of Pharmaceutical Sciences, 2015 - wjpsonline.com
This research deals with designing and synthesizing a novel lead compound 1-benzyl-3-benzoylurea using the modified Schotten Baumann method and the objective is to find a more …
Number of citations: 7 wjpsonline.com
H Duo, X Lu, S Wang, L Wang, Y Guo… - New Journal of …, 2019 - pubs.rsc.org
… and determination of five kinds of benzoylurea insecticides (flufenoxuron, chlorbenzuron, … with MSPE is a convenient approach to detect benzoylurea insecticides in actual samples. …
Number of citations: 34 pubs.rsc.org

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